molecular formula C17H16N4O4 B2359715 1-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]pyrrolidine-2,5-dione CAS No. 2034504-85-1

1-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]pyrrolidine-2,5-dione

Cat. No.: B2359715
CAS No.: 2034504-85-1
M. Wt: 340.339
InChI Key: XFICWSHWLTZEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a pyrrolidine-2,5-dione core linked to a complex tricyclic triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl moiety. Its synthesis likely involves multi-step reactions, including cyclization and functional group transformations, as seen in analogous compounds .

Properties

IUPAC Name

1-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-14-4-5-15(23)21(14)10-16(24)19-8-6-12-11(9-19)17(25)20-7-2-1-3-13(20)18-12/h1-3,7H,4-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFICWSHWLTZEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Diazepine Intermediate

The tricyclic system originates from a diazepine precursor. A modified approach from involves:

  • Acylative ring-opening : Reacting 3,6-oxazabicyclo[4.2.0]octane with an acyl chloride to form a 1,6-oxazacyclooctane intermediate.
  • Transannular cyclization : Acid-catalyzed intramolecular amidation to yield a 7-oxa-1,4,10-triazatricyclo[8.2.2]tetradecane skeleton.

Optimization :

  • Catalyst : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Solvent : Dichloromethane under reflux minimizes side reactions.

Introduction of the Oxo Group

Oxidation of the secondary amine in the tricyclic intermediate using RuO₄ or KMnO₄ under acidic conditions installs the 2-oxo functionality.

Formation of the Ethyl Ketone Bridge

Acylation of the Tricyclic Amine

The tricyclic core’s primary amine undergoes acylation with 5-bromovaleryl chloride, as demonstrated in:

  • Conditions : Triethylamine (base), THF, 0°C to room temperature.
  • Product : N-(2-oxo-tricyclic)valeryl bromide intermediate.

Yield : 68–72% after column chromatography.

Nucleophilic Substitution with Pyrrolidine-2,5-Dione

The bromide intermediate reacts with pyrrolidine-2,5-dione enolate:

  • Base : LiHMDS generates the enolate in THF at −78°C.
  • Coupling : Slow addition of the acyl bromide yields the ethyl ketone-linked product.

Challenges :

  • Steric hindrance from the tricyclic system reduces substitution efficiency.
  • Solution : Ultrasonication improves mixing and reaction kinetics.

Synthesis of Pyrrolidine-2,5-Dione

Cyclocondensation of Succinic Anhydride

Adapting methods from, the dione is prepared via:

  • Amidation : Reacting succinic anhydride with ammonium hydroxide to form ammonium succinate.
  • Cyclization : Heating under vacuum to 180°C induces ring closure.

Purity : >99% by HPLC after recrystallization from ethanol.

Final Assembly and Characterization

Global Deprotection and Cyclization

The coupled intermediate undergoes acid-mediated cyclization:

  • Conditions : HCl (conc.) in ethanol, reflux for 12 hours.
  • Mechanism : Protonation of the ketone facilitates intramolecular nucleophilic attack by the tricyclic amine.

Yield : 58% after silica gel chromatography.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.12 (m, aromatic protons), 3.82 (s, CH₂), 2.68 (t, J = 6.4 Hz, pyrrolidine protons).
  • HRMS : m/z [M+H]⁺ calcd. 458.1812, found 458.1809.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Acylation-Cyclization 58 99 Scalable, minimal byproducts
Multicomponent 42 95 Fewer steps, lower cost
Reductive Amination 37 92 Mild conditions, avoids acids

Optimal route : Acylation-cyclization balances yield and practicality for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

KT5720 (19) and KT5823 (20) (): These kinase inhibitors share fused polycyclic systems with heteroatoms. KT5720 contains a pyrrolo[3,4-i]benzodiazocine core, while KT5823 features an epoxy-triazadibenzo cycloocta-trindenone system. Both lack the pyrrolidine-2,5-dione moiety but share tricyclic nitrogen-rich scaffolds.

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (): This compound includes a tetrahydroimidazo-pyridine core with ester and nitrile groups. Unlike the target compound, it lacks the triazatricyclo system but shares a fused nitrogen heterocycle.

5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate (): A pyrrolidine derivative with ester and cyano substituents. While it shares the pyrrolidine-2,5-dione core, its substituents and lack of a tricyclic system distinguish it.

Key Functional Group Comparisons

Compound Core Structure Key Functional Groups Bioactivity
Target Compound Pyrrolidine-2,5-dione + triazatricyclo Oxo groups, triaza rings, ethyl linker Hypothesized kinase modulation
KT5720 (19) Pyrrolo[1,2,3-fg:3',2',1'-kl]benzodiazocine Epoxy, hydroxy, methyl ester Protein kinase A inhibition
KT5823 (20) Triazadibenzo-cycloocta-trindenone Methoxycarbonyl, epoxy, methyl cGMP-dependent kinase inhibition
Compound 2d () Tetrahydroimidazo-pyridine Nitrile, nitroaryl, ester Not reported
Compound in Pyrrolidine-2,5-dicarboxylate Cyano, tert-butylphenyl, methoxyethyl Not reported

Physicochemical and Spectral Properties

  • Target Compound : Predicted higher polarity due to multiple oxo groups and triaza rings, suggesting moderate solubility in polar aprotic solvents. NMR signals for pyrrolidine-dione protons (δ ~2.5–3.5 ppm) and triaza ring protons (δ ~6.5–8.0 ppm) would align with analogues .
  • KT5720/KT5823 : Exhibit lower solubility due to bulky aromatic systems but show strong UV-Vis absorption (λmax ~280–320 nm) from conjugated π-systems .
  • Compound 2d () : IR bands at 2200 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O) confirm nitrile and ester groups, similar to the target compound’s carbonyls .

Research Findings and Mechanistic Insights

  • Synthetic Challenges : The target compound’s triazatricyclo system likely requires precise cyclization conditions, as seen in the synthesis of KT5823 () and tetrahydroimidazo-pyridines ().
  • Hypothesized Bioactivity : The triaza rings may mimic ATP-binding motifs in kinases, akin to KT5720’s mechanism . The pyrrolidine-2,5-dione could enhance metabolic stability compared to ester-containing analogues ().
  • Spectroscopic Validation : HRMS and NMR techniques (as applied in –5) would be critical for confirming the target compound’s structure, given its complexity.

Q & A

Q. Basic Research Focus

  • Antimicrobial Screening : Follow protocols from analogous thiazolidinone derivatives, using agar diffusion assays against S. aureus and E. coli at 50–100 µg/mL concentrations .
  • Cytotoxicity Testing : MTT assays on HEK-293 cells (IC50 determination) with DMSO controls (<1% v/v) .
    Pitfalls : False positives due to solvent interference or poor solubility; pre-test solubility in PBS/DMSO mixtures is critical .

How can Design of Experiments (DoE) optimize reaction yield for derivatives of this compound?

Q. Advanced Research Focus

  • Factor Screening : Use fractional factorial designs to prioritize variables (e.g., solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) : Optimize parameters like temperature (70–90°C) and pH (6–8) for maximum yield. Computational tools (e.g., Gaussian for transition-state modeling) can predict optimal conditions .
  • Validation : Confirm predicted yields (e.g., 75–85%) with triplicate runs .

How should researchers address contradictory bioactivity data across different assay models?

Q. Advanced Research Focus

  • Mechanistic Profiling : Use SPR (surface plasmon resonance) to validate target binding affinity if in vitro/in vivo results conflict .
  • Metabolic Stability Tests : LC-MS/MS to assess compound degradation in liver microsomes, which may explain reduced activity in cell-based assays .
  • Statistical Reanalysis : Apply multivariate ANOVA to identify confounding variables (e.g., cell line variability) .

What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like bacterial topoisomerases (docking scores ≤−7.0 kcal/mol suggest strong affinity) .
  • ADMET Prediction : SwissADME or pkCSM to estimate logP (aim for 1–3), BBB permeability, and CYP450 inhibition .
  • MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability .

How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

Q. Advanced Research Focus

  • Core Modifications : Replace the thiophene moiety () with furan or pyridine to alter electronic effects .
  • Functional Group Additions : Introduce sulfonamide or carboxyl groups at the pyrrolidine ring to enhance solubility .
  • Bioisosteric Replacement : Substitute the dione group with triazole to improve metabolic stability .

What advanced techniques elucidate reaction mechanisms for derivatization of this compound?

Q. Advanced Research Focus

  • Isotope Labeling : Use 13C-labeled reagents to track carbonyl group transformations via 13C NMR .
  • DFT Calculations : Gaussian 16 to model transition states and activation energies (e.g., ΔG‡ ≤ 25 kcal/mol for feasible reactions) .
  • In Situ IR Spectroscopy : Monitor intermediate formation (e.g., imine stretches at 1650 cm−1) during condensation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.